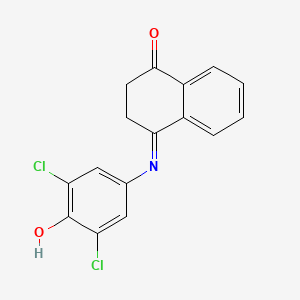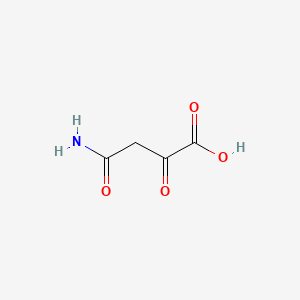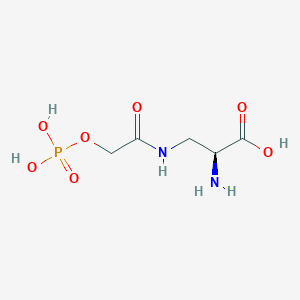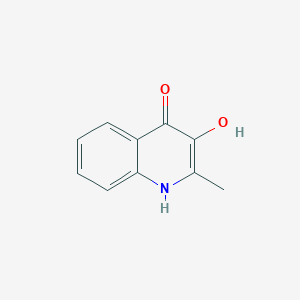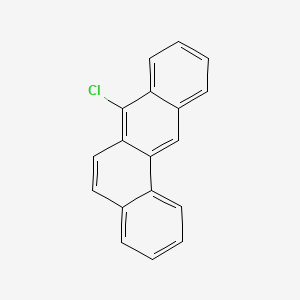
7-Chlorobenz(a)anthracene
Übersicht
Beschreibung
7-Chlorobenz(a)anthracene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) that has been studied for its metabolic effects . It is metabolized by liver microsomes from untreated rats, and from rats pretreated with either 3-methylcholanthrene or phenobarbital .
Molecular Structure Analysis
The molecular formula of 7-Chlorobenz(a)anthracene is C18H11Cl . It contains a total of 33 bonds, including 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .Chemical Reactions Analysis
The metabolism of 7-Chlorobenz(a)anthracene involves the formation of several metabolites, including 7-Cl-BA trans-3,4-, 5,6-, and 8,9-dihydrodiols, 3-hydroxy-7-Cl-BA, and 4-hydroxy-7-Cl-BA . The metabolites were isolated by HPLC and characterized by UV-visible, mass, and proton NMR spectral analyses .It is stored at room temperature away from light and moisture .
Wissenschaftliche Forschungsanwendungen
Molecular Architectures and Functional Assemblies
7-Chlorobenz(a)anthracene, a derivative of anthracene, contributes to the construction of functional molecules and molecular assemblies. Anthracene derivatives exhibit robust photophysical behavior and are utilized in creating diverse molecular architectures with linear, cyclic, cage, and capsule shapes. These structures exploit the photophysical, photochemical, and chemical properties of anthracenes, leading to desirable chemical behaviors and properties in multi-anthracene assemblies (Yoshizawa & Klosterman, 2014).
Photodimerization in Fluid Solutions
Anthracene derivatives like 7-Chlorobenz(a)anthracene are known for their ability to photodimerize under UV irradiation, a process that significantly alters their physical properties. This feature is exploited in various systems, including energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and photochromic substrates in 3D memory materials (Bouas-Laurent et al., 2000).
Synthesis of Dibenzo-Phosphanorbornadiene Derivatives
The synthesis of dibenzo-phosphanorbornadiene derivatives using magnesium anthracene demonstrates the utility of anthracene derivatives in chemical synthesis. These derivatives are synthesized by treating phosphorus dichloride with MgA·3THF, leading to the formation of anthracene and cyclic phosphane as coproducts. This method highlights the role of anthracene derivatives in facilitating novel synthetic routes (Velian & Cummins, 2012).
Near-Infrared Dyes with High Photostability
Anthracene-fused BODIPYs (boron dipyrromethene), which include anthracene units, have shown promise as near-infrared dyes with high photostability. The incorporation of anthracene enhances the photostability and absorption/emission properties of these compounds, making them suitable for applications that require stable, long-lasting dyes (Zeng et al., 2011).
Organ-Specific Distribution and Regulation of Cytochrome P450 Genes
A study on the organ-specific distribution of 7-chlorinated benz[a]anthracene revealed its potential impact on cytochrome P450 genes. The chlorination of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene alters their distribution and toxicological impacts. This research provides insights into how modifications in PAHs can change their biological interactions and effects (Sakakibara et al., 2013).
Safety And Hazards
7-Chlorobenz(a)anthracene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is suspected of damaging fertility and the unborn child . It may cause damage to organs (kidneys, liver, urinary bladder, brain) through prolonged or repeated exposure . It is also toxic to aquatic life .
Eigenschaften
IUPAC Name |
7-chlorobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPAFMRNDOFNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174116 | |
| Record name | 7-Chlorobenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenz(a)anthracene | |
CAS RN |
20268-52-4 | |
| Record name | 7-Chlorobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20268-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorobenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chlorobenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLOROBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZT3Q4Q8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



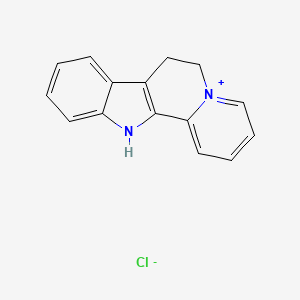
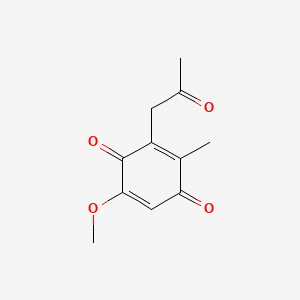
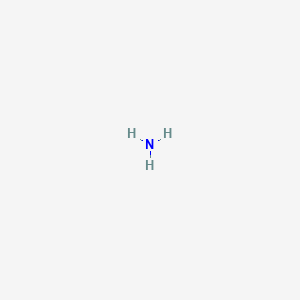
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)
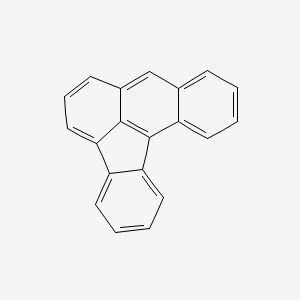
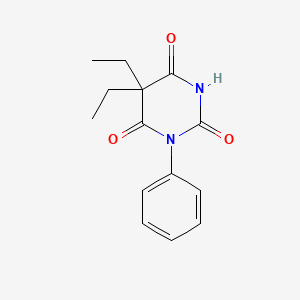
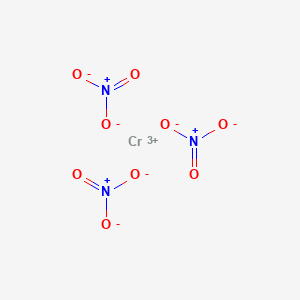
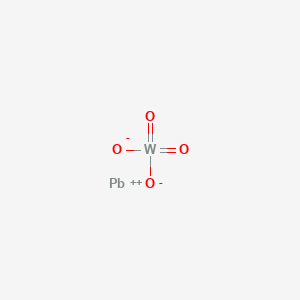
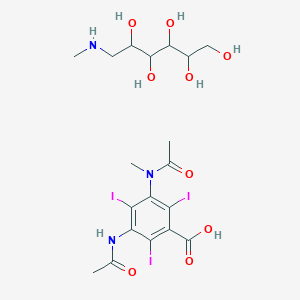
![5-Methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol](/img/structure/B1221858.png)
